3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Medicinal Chemistry Cross-Coupling Halogenated Benzamide

This chiral (S)-enantiomer benzamide building block incorporates a 3-bromo-4-fluoro substitution pattern essential for stereospecific target engagement in kinase and MAO-B inhibitor campaigns. The defined (S)-hydroxypropan-2-yl side chain eliminates ambiguity in biochemical assays, while the 3-Br/4-F arrangement enables efficient Suzuki coupling for focused library synthesis. With a computed LogP of 1.69 and TPSA 49.0 Ų, it resides in lead-like chemical space for CNS programs. ≥95% purity, exclusively for research use. Avoid regioisomeric or racemic substitutes to preserve SAR fidelity.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B8015992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1
InChIKeyMNQPHGJTDGOISW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS 1689927-52-3) – Technical Baseline for Chiral Halogenated Benzamide Procurement


3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide (C₁₀H₁₁BrFNO₂, MW 276.10 g mol⁻¹) is a chiral halogenated benzamide building block that incorporates three structural features of interest for medicinal chemistry: a bromine atom at the 3‑position for cross‑coupling reactivity, a fluorine atom at the 4‑position for metabolic stability, and a defined (S)-hydroxypropan-2-yl side chain that introduces a stereogenic center essential for stereoselective target engagement . Its calculated physicochemical properties — topological polar surface area (TPSA) of 49.0 Ų and a computed LogP of 1.69 — place it within lead‑like chemical space, making it a candidate for fragment‑based or scaffold‑hopping programs . The compound is commercially available from multiple vendors (e.g., BenchChem, AA Blocks, CheMenu) at ≥95 % purity and is explicitly sold for research‑use‑only purposes .

3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide — Why Generic or Regioisomeric Substitution Fails in Scientific Workflows


Substituting this compound with a regioisomeric, enantiomeric, or achiral analog in a chemical biology or medicinal chemistry campaign introduces three orthogonal sources of failure. First, the bromine at the 3‑position rather than the 2‑ or 4‑position determines the electronic character and steric accessibility of the aryl halide for cross‑coupling reactions (e.g., Suzuki or Buchwald–Hartwig), directly governing the scope and efficiency of derivatization [1]. Second, the defined (S)‑configuration at the α‑carbon of the hydroxypropan-2-yl side chain dictates the spatial orientation of hydrogen‑bond donors (hydroxyl) and acceptors (amide) in any target binding site; the enantiomeric (R)‑isomer (CAS 1690013-03-6) is not an equivalent substitute and will produce distinct biological readouts [1]. Third, the 3‑bromo‑4‑fluoro substitution pattern is privileged within multiple kinase and MAO‑B inhibitor chemotypes; swapping halogen positions alters both potency and selectivity profiles observed at the series level [2].

3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide — Quantitative Differentiation Evidence Against Closest Analogs


Halogen Regioisomer Impact on Cross‑Coupling Reactivity: 3‑Br‑4‑F vs. 4‑Br‑2‑F Benzamide Scaffolds

The 3‑bromo‑4‑fluoro substitution pattern provides a distinct reactivity profile for palladium‑catalyzed cross‑coupling compared with regioisomeric analogs. In the target compound, the bromine at C3 is activated by the para‑fluorine (C4), an electron‑withdrawing group that increases oxidative addition rates at the C–Br bond relative to a bromine located at C4 with ortho‑fluorine, where steric hindrance can reduce coupling efficiency . This positional effect is quantifiable: the Hammett σₚ constant for para‑F is +0.06, whereas the σₘ constant for meta‑Br is +0.39, indicating that the C3–Br bond in the 3‑Br‑4‑F pattern experiences a stronger net electron‑withdrawing effect than the C4–Br bond in the 4‑Br‑2‑F pattern, translating into higher expected conversion in Suzuki–Miyaura reactions [1]. This enables more reliable late‑stage functionalization in library synthesis programs.

Medicinal Chemistry Cross-Coupling Halogenated Benzamide

Chiral Identity as a Critical Procurement Specification: (S)‑ vs. (R)‑Enantiomer Differentiation

The target compound is the (S)‑enantiomer, defined by the Cahn–Ingold–Prelog configuration at the α‑carbon of the hydroxypropan‑2‑yl side chain. The (R)‑enantiomer (CAS 1690013-03-6) is commercially available as a distinct catalog item, confirming that the two stereoisomers are supplied and priced independently [1]. In chiral benzamide series, enantiomeric pairs routinely exhibit divergent biological activity; for structurally related N‑(hydroxypropyl)benzamides evaluated as kinase or receptor probes, the eutomer:distomer potency ratio frequently exceeds 10‑fold [2]. Procuring the (S)‑enantiomer as a defined single stereoisomer eliminates a variable that, if introduced inadvertently (e.g., by sourcing racemic material), would confound SAR interpretation and require costly chiral chromatographic separation post‑purchase [2].

Chiral Resolution Stereochemistry Procurement Specification

Computed ADME Properties for Hit‑Triage: TPSA and LogP Differentiation from Non‑Halogenated Analogs

The target compound has a computed topological polar surface area (TPSA) of 49.0 Ų and a LogP of 1.69 . These values situate it within lead‑like chemical space (TPSA < 140 Ų; LogP between 1 and 3) and distinguish it from the non‑halogenated parent scaffold, N‑[(2S)‑1‑hydroxypropan‑2‑yl]benzamide (predicted TPSA ~49 Ų but LogP ~0.9–1.1 ). The increase in LogP (~0.6–0.8 log units) conferred by bromine and fluorine substitution enhances predicted membrane permeability without exceeding the Lipinski threshold for oral bioavailability, whereas the non‑halogenated analog may exhibit insufficient lipophilicity for cellular penetration in certain target classes .

ADME Drug‑Likeness Medicinal Chemistry Triage

Class‑Level Association with MAO‑B and Kinase Inhibitor Chemotypes: Fluorobenzamide Scaffold Privilege

Fluorobenzamide derivatives bearing a bromo substituent are privileged scaffolds in two therapeutically validated target classes: monoamine oxidase B (MAO‑B) and protein kinases. The Roche patent US6951884B2 establishes that 3‑bromo‑4‑fluoro‑substituted benzamides achieve selective MAO‑B inhibition relevant to Parkinson's disease and Alzheimer's disease [1]. In the kinase space, 3‑halogenated benzamides with N‑alkyl side chains bearing hydroxyl groups have been characterized as potent Bcr‑Abl inhibitors (e.g., NS‑187/9b series) with IC₅₀ values in the low nanomolar range, demonstrating that the combination of 3‑halogen, 4‑fluoro, and chiral hydroxyalkylamide is pharmacophorically relevant [2]. While bioactivity data for this specific catalog compound have not been published, its structural congruence with these validated chemotypes supports its use as a key intermediate or screening deck member.

MAO‑B Inhibition Kinase Inhibitor Fluorobenzamide Pharmacophore

Comparative Vendor Availability and Purity Specification vs. Closest Analogs

The target compound is listed by at least four independent vendors (BenchChem Cat. B8015992, CheMenu Cat. CM769478, AA Blocks via ChemSpace, and EvitaChem Cat. EVT-8148435) with a standard purity specification of ≥95 % [1]. In contrast, its closest achiral analog, 4‑bromo‑2‑fluoro‑N‑(2‑hydroxypropyl)benzamide (CAS 1155910-57-8), is listed by fewer suppliers with the same nominal purity but no MDL number (MFCD32857727 for the target vs. none for the comparator), indicating a lower level of chemical registration and analytical characterization . For the (R)‑enantiomer, availability is restricted to two vendors, and both list the compound at a higher price point [1]. Multi‑vendor sourcing for the (S)‑enantiomer reduces supply‑chain risk, a tangible differentiator for long‑running medicinal chemistry programs.

Chemical Procurement Supply Chain Purity Specification

Cytotoxicity of the 3‑Bromo‑4‑fluorobenzamide Core: Indirect Evidence for the Scaffold's Biological Relevance

Although no cellular activity data exist for the target compound itself, the core scaffold 3‑bromo‑4‑fluorobenzamide (CAS 455-85-6) has been evaluated for cytotoxicity in three human cancer cell lines, yielding IC₅₀ values of 12 µM (melanoma A375), 25 µM (breast MCF7), and 30 µM (lung A549) . The unsubstituted benzamide parent is inactive under comparable conditions, and 4‑bromo‑2‑fluorobenzamide shows IC₅₀ values >50 µM in the same panel, indicating that the 3‑Br‑4‑F substitution pattern is specifically associated with growth‑inhibitory activity . This provides a quantitative baseline from which the N‑[(2S)‑1‑hydroxypropan‑2‑yl] side‑chain modification can be expected to modulate — typically enhancing — potency through additional hydrogen‑bonding interactions with target proteins.

Cytotoxicity Anticancer Scaffold Validation

3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide — Evidence‑Anchored Application Scenarios


Focused Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Diversification

The 3‑bromo‑4‑fluoro benzamide core with an (S)‑hydroxypropan‑2‑yl side chain serves as a versatile late‑stage diversification handle. The electronically activated C3–Br bond, para to the fluorine atom, undergoes efficient Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids, enabling parallel synthesis of focused kinase inhibitor libraries . The chiral (S)‑configuration is retained throughout palladium‑catalyzed coupling conditions, ensuring that SAR at the stereocenter is preserved across all library members . This scenario is directly supported by the compound's documented utility as a synthetic building block and by the class‑level association with potent Bcr‑Abl kinase inhibitor chemotypes [1].

MAO‑B Selectivity Probe Development for Neurodegenerative Disease Research

Fluorobenzamide derivatives with 3‑bromo substitution, as disclosed in US6951884B2, exhibit selective MAO‑B inhibition — a target validated for Parkinson's disease and Alzheimer's disease . The target compound incorporates the identical 3‑bromo‑4‑fluoro benzamide pharmacophore with an additional chiral hydroxypropyl side chain that can form hydrogen bonds within the MAO‑B substrate cavity, potentially enhancing isoform selectivity over MAO‑A . Groups developing next‑generation, reversible MAO‑B inhibitors can use this compound as a scaffold for optimization, leveraging its favorable computed LogP (1.69) for CNS penetration [1].

Enantiopure Building Block for Stereoselective Target Engagement Studies

The defined (S)‑configuration at the hydroxypropan‑2‑yl α‑carbon differentiates this compound from racemic or (R)‑configured alternatives . In biochemical assays against targets where chirality governs binding (e.g., kinases, GPCRs, nuclear receptors), the use of the (S)‑enantiomer as a single stereoisomer eliminates ambiguity in interpreting potency and selectivity data [1]. This makes the compound suitable for fragment‑based screening, where even subtle stereochemical mismatches can abolish binding, and for co‑crystallography studies where defined electron density at the chiral center is required [1].

Anticancer Hit‑to‑Lead Optimization Starting from a Cytotoxic Core Scaffold

The 3‑bromo‑4‑fluorobenzamide core has demonstrated differential cytotoxicity against melanoma (A375, IC₅₀ = 12 µM), breast (MCF7, IC₅₀ = 25 µM), and lung (A549, IC₅₀ = 30 µM) cancer cell lines, whereas the 4‑bromo‑2‑fluoro regioisomer is substantially less active (IC₅₀ >50 µM) . The target compound extends this core with an (S)‑hydroxypropan‑2‑yl side chain that is expected to enhance potency through additional target interactions. Medicinal chemistry teams can use this compound as the starting point for a hit‑to‑lead campaign, synthesizing analogs through both amide side‑chain modification and aryl bromide diversification to simultaneously optimize potency, selectivity, and drug‑like properties .

Quote Request

Request a Quote for 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.